2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with bromine atoms at the 3 and 5 positions, and an acetamide group linked to a propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the cyclization of a 1,3-diketone with hydrazine. For instance, 3,5-dibromo-1H-pyrazole can be prepared by reacting 3,5-dibromo-1,3-diketone with hydrazine hydrate under reflux conditions.
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Acetylation: : The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
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Alkylation: : The final step involves the alkylation of the acetamide with propargyl bromide in the presence of a base like potassium carbonate to introduce the propynyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the acetamide group, potentially yielding debrominated or reduced amide products.
Substitution: The bromine atoms on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Debrominated pyrazole or reduced amide derivatives.
Substitution: Pyrazole derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactive bromine atoms and propynyl group make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many bioactive molecules, and the presence of bromine atoms can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(methyl)acetamide: Similar structure but with a methyl group instead of a propynyl group.
Uniqueness
The presence of bromine atoms in 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide can enhance its reactivity and binding properties compared to its chlorinated analogs. The propynyl group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N3O/c1-2-3-11-8(14)5-13-7(10)4-6(9)12-13/h1,4H,3,5H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMASDIHOINAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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